4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . The trifluoromethyl group in this compound plays a significant role in enhancing its chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane under mild conditions . This reaction is mediated by copper and involves a domino sequence of cyclization, trifluoromethylation, and detosylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various catalysts like copper and silver .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various enzymes and receptors, influencing biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with key biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- 4-(trifluoromethyl)pyrazole
- 3-trifluoromethyl pyrazoles
Uniqueness
The uniqueness of 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one lies in its combination of the methoxyimino and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
CAS No. |
338975-46-5 |
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Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
4-(methoxyiminomethyl)-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-10-2-3-4(6(7,8)9)11-12-5(3)13/h2-3H,1H3,(H,12,13) |
InChI Key |
FDQWUNPNQVELNJ-UHFFFAOYSA-N |
SMILES |
CON=CC1C(=NNC1=O)C(F)(F)F |
Canonical SMILES |
CON=CC1C(=NNC1=O)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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